![molecular formula C23H29NO5S2 B2569254 Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 923457-26-5](/img/structure/B2569254.png)

Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

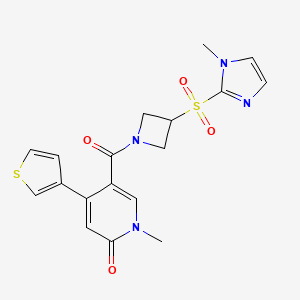

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary based on their structure. For example, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C .科学的研究の応用

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to the specified compound, were synthesized and screened for their antimicrobial and antioxidant activities. Notably, certain derivatives showed excellent antibacterial and antifungal properties, along with significant antioxidant potential. This indicates the potential use of these compounds in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthesis of Fused Thiophene Derivatives

The reaction of Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile led to the production of compounds that further reacted to yield fused thiophene derivatives. These derivatives have high potential pharmaceutical uses, showcasing the compound's role in creating novel pharmaceutical agents (Mohareb, Mohamed, & Wardakhan, 2000).

Catalytic and Synthetic Applications

Research has demonstrated the catalytic utility of related thiophene derivatives in various chemical reactions. For example, N-heterocyclic carbenes catalyzed the rearrangement of 1,1-bis(arylsulfonyl)ethylene to trans-1,2-bis(phenylsulfonyl) derivatives under mild conditions. These processes underline the versatile synthetic applications of thiophene-based compounds in producing heterocyclic compounds and facilitating catalytic transformations (Atienza, Roth, & Scheidt, 2011).

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a precursor for the synthesis of new heterocycles, which were evaluated for their anticancer activity against colon HCT-116 human cancer cell line. Several compounds displayed potent activity, suggesting the potential of these derivatives in developing anticancer treatments (Abdel-Motaal, Alanzy, & Asem, 2020).

Desulfurization of Fuel Oils

A study on the extractive desulfurization of fuel oils using low-viscosity ionic liquids highlighted the efficiency of thiophene derivatives in removing sulfur compounds from model fuel oils. This research is critical for developing environmentally friendly methods for the deep desulfurization of fuels, potentially reducing sulfur dioxide emissions from combustion processes (Asumana et al., 2010).

作用機序

将来の方向性

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the development of new thiophene derivatives with improved properties is a promising area of future research.

特性

IUPAC Name |

ethyl 2-(4-benzylsulfonylbutanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5S2/c1-3-29-23(26)21-18-12-11-16(2)14-19(18)30-22(21)24-20(25)10-7-13-31(27,28)15-17-8-5-4-6-9-17/h4-6,8-9,16H,3,7,10-15H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQODTNBTFNJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2569172.png)

![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2569175.png)

![4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2569177.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569180.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2569184.png)

![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid](/img/structure/B2569188.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2569190.png)

![methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate](/img/structure/B2569191.png)